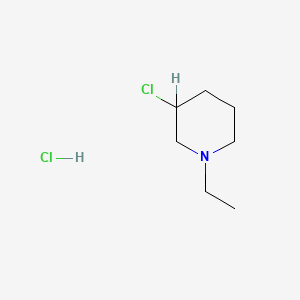

3-Chloro-1-ethylpiperidine hydrochloride

Description

Overview of Piperidine (B6355638) Derivatives in Contemporary Chemical Research

Piperidine, a six-membered heterocycle containing a nitrogen atom, is a structural motif of paramount importance in the field of chemical and pharmaceutical sciences. nih.gov Piperidine derivatives are recognized as "privileged structures" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets. This versatility has led to their incorporation into a wide array of pharmaceuticals and biologically active compounds. nih.gov

The significance of the piperidine scaffold is underscored by its presence in numerous FDA-approved drugs and natural alkaloids. beilstein-journals.org These compounds exhibit a broad spectrum of pharmacological activities, including but not limited to, analgesic, anti-inflammatory, anticancer, and antipsychotic properties. nih.gov The development of efficient and cost-effective methods for the synthesis of substituted piperidines is, therefore, an ongoing and critical task in modern organic chemistry. nih.gov Researchers continue to explore novel synthetic routes, such as multicomponent reactions and catalytic methods, to access structurally diverse piperidine derivatives for biological screening. nih.govnih.gov

Table 1: Examples of Pharmacological Activities of Piperidine Derivatives

| Pharmacological Activity | Reference |

| Analgesic | nih.gov |

| Anti-inflammatory | nih.gov |

| Anticancer | nih.gov |

| Antipsychotic | nih.gov |

| Antidepressant | nih.gov |

The Specific Role of 3-Chloro-1-ethylpiperidine (B13402248) Hydrochloride as a Key Synthetic Intermediate and Building Block

3-Chloro-1-ethylpiperidine hydrochloride serves as a valuable synthetic intermediate and building block in the preparation of more complex molecules. Its chemical structure, featuring a reactive chlorine atom at the 3-position and an ethyl group on the nitrogen, allows for further functionalization and elaboration. This makes it a useful precursor in multi-step synthetic sequences.

A prominent example of its application is in the synthesis of orexin (B13118510) receptor antagonists. nih.govnih.gov Orexin receptors are involved in the regulation of sleep-wake cycles, and antagonists of these receptors are investigated for the treatment of insomnia. nih.govnih.gov In the synthesis of certain orexin receptor antagonists, this compound is used as a key reactant to introduce the N-ethylpiperidine moiety into the final molecular structure. This highlights the compound's role in facilitating the construction of pharmacologically active agents.

The utility of this compound is further recognized by its classification as a "synthesis building block" by various chemical suppliers. This designation is reserved for compounds that are routinely used in the synthesis of a wide range of chemical products, from pharmaceuticals to materials science.

Historical Development and Evolution of Synthetic Methodologies Relevant to its Chemical Structure

The synthesis of the piperidine ring has a long history, with early methods often relying on the reduction of pyridine (B92270) derivatives. A historically significant method is the catalytic hydrogenation of pyridine, a process that has been refined over the years with the development of more efficient catalysts. Another classical approach involves the reduction of pyridine using sodium in ethanol.

Over time, the focus of synthetic organic chemistry has shifted towards the development of methods that allow for the precise installation of substituents on the piperidine ring. The synthesis of 3-substituted piperidines, such as 3-Chloro-1-ethylpiperidine, requires regioselective functionalization. Methodologies for achieving this have evolved significantly. Early approaches may have involved multi-step sequences with protecting groups to direct the substitution to the desired position.

More modern and sophisticated methods for the synthesis of functionalized piperidines have emerged, including:

Intramolecular cyclization reactions: These methods involve the formation of the piperidine ring from an acyclic precursor through the creation of a carbon-nitrogen bond.

Aza-Diels-Alder reactions: This powerful cycloaddition reaction allows for the stereocontrolled synthesis of highly substituted piperidines.

Ring-closing metathesis: This catalytic reaction has become a popular tool for the synthesis of a variety of cyclic compounds, including piperidines.

Multicomponent reactions: These reactions allow for the construction of complex piperidine structures in a single step from three or more starting materials, offering high efficiency and atom economy. nih.gov

The development of methods for the direct N-alkylation of piperidines has also been crucial. While the reaction of piperidine with an alkyl halide is a fundamental transformation, controlling the degree of alkylation and preventing the formation of quaternary ammonium (B1175870) salts has been a subject of study. Modern protocols often employ specific bases and reaction conditions to achieve high yields of the desired N-alkylated product. researchgate.net

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

50461-27-3 |

|---|---|

Molecular Formula |

C7H15Cl2N |

Molecular Weight |

184.10 g/mol |

IUPAC Name |

3-chloro-1-ethylpiperidin-1-ium;chloride |

InChI |

InChI=1S/C7H14ClN.ClH/c1-2-9-5-3-4-7(8)6-9;/h7H,2-6H2,1H3;1H |

InChI Key |

GCYLZFFNTNESAZ-UHFFFAOYSA-N |

SMILES |

CCN1CCCC(C1)Cl.Cl |

Canonical SMILES |

CC[NH+]1CCCC(C1)Cl.[Cl-] |

Other CAS No. |

50461-27-3 |

Pictograms |

Irritant |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Chloro 1 Ethylpiperidine Hydrochloride

Alkylation and Chlorination Routes in the Formation of 3-Chloro-1-ethylpiperidine (B13402248)

The formation of 3-chloro-1-ethylpiperidine can be approached through sequential or combined alkylation and chlorination strategies. The ethyl group on the nitrogen is typically introduced via standard N-alkylation of a pre-existing piperidine (B6355638) or 3-chloropiperidine (B1606579) precursor. However, the core challenge lies in the regioselective introduction of the chlorine atom at the C-3 position.

One effective strategy involves the iodide-catalyzed cyclization of unsaturated N-chloroamines. researchgate.net A synthetic pathway can start from a linear amine precursor which is first chlorinated to form the corresponding N-chloroamine. researchgate.net This intermediate then undergoes a tetrabutylammonium (B224687) iodide (TBAI)-mediated cyclization to form the 3-chloropiperidine ring. researchgate.netd-nb.info Subsequent N-alkylation with an ethylating agent would yield the final product. An alternative electro-organic method utilizes iodide-mediated electrolysis to cyclize N-pentenylamines into 3-chloropiperidines, offering an environmentally benign approach that avoids stoichiometric chemical oxidants. rsc.org

Kinetic studies on the alkylation mechanism of 3-chloropiperidines reveal that these compounds react via a highly electrophilic bicyclic aziridinium (B1262131) ion intermediate, which is then readily attacked by nucleophiles. researchgate.net This intermediate has been isolated and its bicyclic structure confirmed by single-crystal X-ray diffraction. d-nb.info Understanding this mechanism is crucial for controlling subsequent reactions and functionalizations of the 3-chloropiperidine core. researchgate.net

| Method | Key Reagents/Conditions | Description | Reference |

|---|---|---|---|

| Iodide-Catalyzed Cyclization | N-chloroamines, TBAI | An N-chloroamine intermediate undergoes cyclization mediated by TBAI to form the 3-chloropiperidine ring. | researchgate.netd-nb.info |

| Iodide-Mediated Electrolysis | N-pentenylamines, TBAI, Electrolysis | An electro-organic method that cyclizes unsaturated amines into 3-chloropiperidines using a redox catalyst, avoiding stoichiometric oxidants. | rsc.org |

| Ring Expansion | D- or L-proline, Thionyl chloride | Starting from enantiopure proline, reduction to prolinol followed by reaction with thionyl chloride affords the 3-chloropiperidine via a stereoconvergent ring expansion. | d-nb.info |

Stereoselective Approaches in Piperidine Synthesis Relevant to its Structure

Achieving control over the stereochemistry at the C-3 position is paramount for accessing enantiomerically pure versions of 3-substituted piperidines. Such chiral piperidines are prevalent in pharmaceuticals, where specific stereoisomers often exhibit desired biological activity while others may be inactive or detrimental. researchgate.netrsc.org Methodologies for asymmetric synthesis are broadly categorized into the functionalization of pre-formed rings and the de novo construction of the chiral ring system.

A powerful strategy for producing chiral piperidines is the asymmetric hydrogenation of pyridine (B92270) derivatives. dicp.ac.cn The high resonance stabilization energy of the pyridine ring and its ability to deactivate catalysts make direct hydrogenation challenging. unimi.it This is often overcome by activating the substrate through quaternization of the nitrogen atom to form a pyridinium (B92312) salt, which lowers the resonance energy and enhances reactivity. dicp.ac.cnunimi.it

Highly enantioselective hydrogenations of 3-substituted pyridinium salts have been successfully developed using rhodium-based catalysts. unimi.it For instance, a Rh-JosiPhos catalyst system, in the presence of an organic base like triethylamine (B128534) (Et3N), can reduce N-benzylated 3-substituted pyridinium salts to the corresponding piperidines with high enantiomeric excess (ee's up to 90%). unimi.itnih.gov Mechanistic studies suggest the reaction proceeds through a dihydropyridine (B1217469) intermediate, with the base playing a crucial role in achieving high enantioselectivity. unimi.itnih.gov Iridium-catalyzed systems have also proven highly efficient for the asymmetric hydrogenation of pyridinium salts, providing another robust route to chiral piperidines. dicp.ac.cn

| Catalyst System | Substrate Type | Key Features | Achieved Enantioselectivity | Reference |

|---|---|---|---|---|

| Rh-JosiPhos / Et3N | N-benzylated 3-substituted pyridinium salts | Requires an organic base; mechanistic studies indicate an enantiodetermining step involving a dihydropyridine intermediate. | Up to 90% ee | unimi.itnih.gov |

| Iridium / Chiral Ligands | 2-substituted pyridinium salts | Activation of pyridine as a pyridinium bromide avoids catalyst inhibition and improves substrate reactivity. | High enantioselectivity | dicp.ac.cn |

| Rhodium / Transfer Hydrogenation | N-alkyl pyridinium salts | A reductive transamination process using a chiral primary amine; avoids the need for a chiral catalyst or high-pressure H2. | Excellent diastereo- and enantio-selectivities | dicp.ac.cn |

Constructing the piperidine ring from an acyclic precursor using chiral catalysts or auxiliaries offers a versatile approach to enantiopure products. rsc.org These methods build the stereocenter during the ring-forming step.

One notable strategy is a three-step process involving the partial reduction of pyridine, followed by a highly regio- and enantioselective Rh-catalyzed carbometalation (a reductive Heck-type reaction) of the resulting dihydropyridine, and a final reduction. nih.govacs.org This method uses arylboronic acids to introduce a substituent at the 3-position of a tetrahydropyridine (B1245486) intermediate with excellent yield and enantioselectivity. nih.govacs.org

Another innovative "Clip-Cycle" approach involves a cross-metathesis reaction to form a linear precursor, which then undergoes an intramolecular asymmetric aza-Michael cyclization promoted by a chiral phosphoric acid catalyst to yield enantioenriched 3-spiropiperidines. rsc.org Additionally, catalytic enantioselective bromocyclization of olefinic amides, using amino-thiocarbamate catalysts, produces enantioenriched 3-bromopiperidines. These intermediates can be rearranged into valuable 3-substituted piperidines using a silver salt. rsc.org

Intramolecular Cyclization Pathways for Piperidine Ring Formation

Intramolecular cyclization, where the piperidine ring is formed by connecting the ends of a single molecular chain, is a cornerstone of heterocyclic synthesis. nih.gov This approach benefits from favorable kinetics and often allows for good stereochemical control. The key is the strategic placement of a nitrogen nucleophile and an electrophilic center within an acyclic precursor to facilitate ring closure. nih.gov

Oxidative amination involves the cyclization of an amine onto an olefin within the same molecule, driven by an external oxidant. This process simultaneously forms a C-N bond and functionalizes the carbon atom that was part of the double bond. For example, N-vinyl amides and carbamates that have a tethered π-nucleophile can react almost instantaneously with oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield piperidine structures with high efficiency and stereocontrol. rsc.org

Gold(I) complexes have been used to catalyze the oxidative amination of non-activated alkenes, enabling the difunctionalization of a double bond while concurrently forming the N-heterocycle. nih.gov Similarly, copper(II) carboxylate can promote the intramolecular carboamination of unactivated alkenes, providing access to N-functionalized piperidines through an oxidative cyclization process. nih.gov

A wide array of transition metals can catalyze intramolecular cyclizations to form piperidine rings. nih.gov These reactions often proceed under mild conditions and exhibit broad functional group tolerance. organic-chemistry.org

Palladium-catalyzed intramolecular hydroamination of unactivated alkenes is a mild and effective method that can tolerate acid-sensitive groups. organic-chemistry.org The use of specific tridentate ligands on the palladium catalyst helps to suppress side reactions like β-hydride elimination, favoring the desired hydroamination products over oxidative amination products. organic-chemistry.org Copper-catalyzed intramolecular C–H amination is another powerful technique. For instance, complexes like [TpixCuL] can serve as precatalysts for the C-H amination of N-fluoride amides to synthesize piperidines. acs.org Mechanistic studies show this transformation is more favorable with N-fluoride substrates compared to N-chloride ones. acs.org Organometallic chemistry also provides routes via reaction of protected β-aminoalkyl zinc iodides with electrophiles, followed by cyclization to yield enantiomerically enriched piperidines. whiterose.ac.uk

| Reaction Type | Catalyst/Reagent | Substrate | Key Characteristics | Reference |

|---|---|---|---|---|

| Oxidative Amination | DDQ | N-Vinyl amides with pendent π-nucleophiles | Nearly instantaneous reaction at room temperature with high stereocontrol. | rsc.org |

| Oxidative Amination | Gold(I) complex | Amines with non-activated alkenes | Simultaneous formation of N-heterocycle and introduction of an O-substituent. | nih.gov |

| Intramolecular Carboamination | Copper(II) carboxylate | γ- and δ-alkenyl N-arylsulfonamides | Forms N-functionalized piperidines; microwave heating can reduce reaction times. | nih.gov |

| Intramolecular Hydroamination | Palladium / Tridentate ligand | Unactivated alkenes | Mild, room-temperature reaction that tolerates acid-sensitive functional groups. | organic-chemistry.org |

| Intramolecular C-H Amination | Copper(I) complex (e.g., [TpixCuL]) | N-fluoride amides | Effective for piperidine synthesis; N-fluoride substrates are preferred over N-chlorides. | acs.org |

Multicomponent and Cascade Reactions in the Synthesis of Piperidine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, represent a highly efficient strategy for generating molecular complexity. beilstein-journals.org Similarly, cascade reactions, involving two or more sequential transformations where the product of the first step is the substrate for the next, offer an elegant approach to building complex cyclic systems like piperidines in a single, atom-economical process.

While the direct synthesis of 3-Chloro-1-ethylpiperidine hydrochloride via a multicomponent reaction is not prominently documented, the principles of MCRs are widely applied to create diverse piperidine libraries. capes.gov.brnih.gov These reactions often involve the condensation of an amine, an aldehyde, and a 1,3-dicarbonyl compound. beilstein-journals.org A hypothetical MCR design for a 3-halopiperidine could involve a strategic choice of components where one of the building blocks contains a masked or latent halide functionality, or where a subsequent step in a cascade sequence introduces the chlorine atom.

A more directly applicable strategy is the use of cascade reactions starting from acyclic precursors. For instance, the cyclization of unsaturated N-chloroamines can be considered a cascade process. This method involves the in situ generation of a reactive nitrogen-centered radical or a related species that initiates an intramolecular cyclization, followed by a chlorine transfer or trapping event to yield the 3-chloropiperidine ring system. An efficient electroorganic protocol for the synthesis of 3-chloropiperidines has been developed, which avoids the need for stoichiometric amounts of conventional oxidants in the cyclization step, highlighting a green chemistry approach to this cascade. uni-giessen.de

Ring Expansion Strategies for 3-Chloro-1-ethylpiperidine Synthesis

Ring expansion reactions provide a powerful method for converting readily available smaller rings into larger, often more synthetically challenging, heterocyclic systems. The transformation of pyrrolidine (B122466) and azetidine (B1206935) derivatives is a key strategy for accessing the 3-chloropiperidine core.

A well-established synthetic pathway to 3-chloropiperidines begins with the amino acid proline. unipd.itresearchgate.net The synthesis involves the reduction of proline to prolinol (2-(hydroxymethyl)pyrrolidine), followed by N-alkylation (in this case, with an ethyl group). The crucial ring expansion step is then achieved by treating the N-ethyl-2-(hydroxymethyl)pyrrolidine with a chlorinating agent like thionyl chloride or by converting the alcohol to a good leaving group (e.g., a mesylate) followed by nucleophilic attack. researchgate.net This process yields the thermodynamically more stable 3-chloropiperidine structure. researchgate.net

Theoretical studies using DFT calculations have been performed to model the ring enlargement of N-isopropyl-2-chloromethyl pyrrolidine to 3-chloro piperidine. These calculations indicate that in the gas phase, the reaction is synchronous with a single transition state. However, in a polar solvent like DMSO, the reaction still proceeds in a single step but with a significantly lower energy barrier, facilitating the transformation.

Similarly, azetidine derivatives can undergo ring expansion to form piperidines. Theoretical investigations into the rearrangement of N-isopropyl-2-chloromethyl azetidine to 3-chloro pyrrolidine (a related but smaller ring expansion) show that in polar solvents, the reaction proceeds through a strained bicyclic aziridinium ion intermediate (1-azonia-bicyclo[2.1.0]pentane). This mechanistic insight is crucial for designing and optimizing ring expansion strategies for related systems.

The key intermediate in the ring expansion of N-substituted 2-(chloromethyl)pyrrolidines and related derivatives is the bicyclic aziridinium ion. unipd.itresearchgate.net The formation of this strained, electrophilic intermediate is driven by the intramolecular displacement of the leaving group (e.g., chloride from thionyl chloride treatment of the alcohol) by the nitrogen atom of the pyrrolidine ring.

Once formed, the bicyclic aziridinium ion is susceptible to nucleophilic attack. In the context of this synthesis, the nucleophile is the chloride ion itself. The attack can occur at either of the two bridgehead carbons. Attack at the carbon of the former pyrrolidine ring leads back to the starting material, while attack at the exocyclic carbon results in no net reaction. However, attack at the other bridgehead carbon of the aziridinium ring leads to the opening of the bicyclic system and the formation of the six-membered piperidine ring, with the chlorine atom positioned at the 3-position. This ring expansion is generally irreversible and leads to the thermodynamically favored 3-chloropiperidine product. researchgate.net

One-Pot Synthetic Procedures for Piperidine Derivatives

One-pot syntheses, which combine multiple reaction steps in a single flask without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. The synthesis of 3-chloropiperidines from linear amine precursors is an excellent example of such a procedure. unipd.it

This pathway starts from an acyclic unsaturated amine, such as N-ethyl-pent-4-en-1-amine. The synthesis proceeds through a two-step, one-pot sequence:

N-chlorination: The secondary amine is first treated with a chlorinating agent like N-chlorosuccinimide (NCS) to form the corresponding N-chloroamine.

Iodide-Catalyzed Cyclization: A catalytic amount of an iodide source, such as tetrabutylammonium iodide (TBAI), is then added. The iodide catalyzes the intramolecular cyclization of the N-chloroamine, which proceeds via a cascade mechanism to form the 3-chloropiperidine ring. unipd.it

This tandem process, often referred to as a one-pot reaction, efficiently constructs the target heterocyclic system from a simple, non-cyclic starting material. An electrochemical variant of this reaction, mediated by iodide, has also been reported, offering an environmentally benign method for the cyclization.

Role as a Key Intermediate in the Synthesis of Complex Piperidine-Containing Structures

This compound is not typically an endpoint but rather a versatile intermediate for creating more elaborate molecules. Its reactivity is dominated by the ability of the nitrogen lone pair to displace the chloride, forming a highly reactive bicyclic aziridinium ion.

The treatment of 3-chloropiperidines with external nucleophiles allows for the introduction of a wide variety of substituents at the 3-position. The reaction proceeds through the formation of the same bicyclic aziridinium ion intermediate discussed in the ring expansion and cyclization mechanisms. researchgate.net This electrophilic species is then readily attacked by nucleophiles.

Kinetic studies and product analysis have shown that nucleophilic attack on the aziridinium ion derived from N-substituted 3-chloropiperidines can lead to two main products: the expected 3-substituted piperidine (from attack at one bridgehead carbon) and a 2-substituted pyrrolidine derivative (from attack at the other bridgehead carbon). The ratio of these products is influenced by factors such as the substitution pattern on the ring and the nature of the nucleophile.

Table 1: Nucleophilic Derivatization of Aziridinium Ions from 3-Chloropiperidines

| Nucleophile | Resulting Adducts |

|---|---|

| Methanol | Mixture of 3-methoxypiperidine (B1351509) and 2-(methoxymethyl)pyrrolidine (B6282716) derivatives |

| Imidazole | Mixture of 3-(imidazol-1-yl)piperidine and 2-((imidazol-1-yl)methyl)pyrrolidine derivatives |

This reactivity makes 3-Chloro-1-ethylpiperidine a valuable precursor for generating libraries of substituted piperidine and pyrrolidine analogues for various applications, including pharmaceutical research.

Incorporation into Polycyclic and Spiro Systems

The reactivity of the 3-chloro substituent on the piperidine ring suggests potential for intramolecular or intermolecular cyclization reactions to form fused, bridged, or spirocyclic systems. In principle, the chlorine atom can act as a leaving group in nucleophilic substitution reactions, and the piperidine nitrogen allows for a variety of synthetic transformations. However, specific, documented synthetic routes originating from this compound to create polycyclic or spiro compounds, along with corresponding reaction conditions and yield data, are not described in the currently accessible body of scientific research.

Further research would be necessary to develop and document reliable methods for the integration of the 1-ethyl-3-chloropiperidine moiety into these larger, more complex chemical structures.

Mechanistic Investigations of Chemical Transformations of 3 Chloro 1 Ethylpiperidine Hydrochloride

Nucleophilic Displacement Mechanisms Involving the Chloride Moiety

The displacement of the chloride ion from the 3-position of the piperidine (B6355638) ring is a critical step in the chemical transformations of 3-Chloro-1-ethylpiperidine (B13402248) hydrochloride. This process is not a simple direct substitution but is instead facilitated by the internal nitrogen atom, a classic example of neighboring group participation.

Detailed Analysis of Neighboring Group Participation (NGP)

Neighboring group participation (NGP), also known as anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom or with electrons in a sigma or pi bond within the same molecule. wikipedia.org In the case of 3-Chloro-1-ethylpiperidine, the lone pair of electrons on the nitrogen atom acts as an internal nucleophile. libretexts.org This nitrogen atom attacks the carbon atom at the 3-position, which bears the chlorine atom, in an intramolecular SN2 reaction. wikipedia.orglibretexts.org

This participation results in the displacement of the chloride leaving group and the formation of a strained, bicyclic intermediate. researchgate.net The rate of this reaction is significantly accelerated compared to a similar reaction without the participating neighboring group, such as the hydrolysis of a simple secondary alkyl chloride. wikipedia.org This rate enhancement is a hallmark of NGP. The process involves the formation of a three-membered ring fused to the original piperidine ring, a structure known as a bicyclic aziridinium (B1262131) ion. researchgate.net

Chemistry of Bicyclic Aziridinium Ions as Reactive Intermediates

The bicyclic aziridinium ion is a highly reactive, electrophilic intermediate that is central to the chemistry of 3-Chloro-1-ethylpiperidine. researchgate.netnih.gov Its high reactivity stems from the significant ring strain of the three-membered aziridine (B145994) ring. nih.govsemanticscholar.org This intermediate does not typically remain in solution for long and is readily attacked by external nucleophiles. researchgate.net

Synthesis and Characterization of 1-Ethyl-1-azoniabicyclo[3.1.0]hexane

The specific intermediate formed from 3-Chloro-1-ethylpiperidine is the 1-Ethyl-1-azoniabicyclo[3.1.0]hexane ion. Its formation is an equilibrium process with the parent 3-chloropiperidine (B1606579). researchgate.net While often generated in situ, stable bicyclic aziridinium ions can be isolated and characterized. researchgate.netyoutube.com The synthesis for isolation typically involves halide abstraction from the parent 3-chloropiperidine using silver salts with weakly coordinating anions, such as silver perchlorate (B79767) (AgClO₄) or silver tetrafluoroborate (B81430) (AgBF₄), in a dry solvent like acetone. researchgate.net The structure of these isolated bicyclic aziridinium salts has been confirmed through methods such as single-crystal X-ray diffraction. researchgate.net

Stereochemistry and Regioselectivity of Aziridinium Ion Ring Opening Reactions

The ring-opening of the 1-Ethyl-1-azoniabicyclo[3.1.0]hexane ion by an external nucleophile is a crucial step that determines the final product structure. frontiersin.org This reaction generally proceeds via an SN2 mechanism. frontiersin.org The nucleophile attacks one of the carbon atoms of the strained three-membered ring, leading to the breaking of a carbon-nitrogen bond and relieving the ring strain. nih.gov

Stereochemistry : Consistent with an SN2 reaction, the nucleophilic attack occurs from the side opposite the breaking C-N bond. This results in an inversion of configuration at the carbon atom that is attacked.

Regioselectivity : The 1-Ethyl-1-azoniabicyclo[3.1.0]hexane ion has two carbon atoms in the three-membered ring that can be attacked by a nucleophile (the original C2 and C3 positions of the piperidine ring). In an unsubstituted case, the attack may not be highly regioselective. However, the regioselectivity of the ring-opening can be controlled by the nature of the nucleophile, the solvent, and the presence of substituents on the ring. frontiersin.org The attack leads to the formation of a substituted piperidine. frontiersin.org

Rearrangement Reactions and Isomerization Processes

However, if the nucleophile attacks the other carbon of the aziridinium ring (the C2 position), the product is a 2-substituted-1-ethylpiperidine. This constitutes a formal isomerization, where the substituent has moved from the 3-position to the 2-position of the piperidine ring. This potential for isomerization highlights the complex reaction pathways available through the aziridinium intermediate.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research on 3 Chloro 1 Ethylpiperidine Hydrochloride

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

¹H NMR Spectroscopy: This technique would provide information on the chemical environment of each hydrogen atom. The expected spectrum would show distinct signals for the protons on the ethyl group and the piperidine (B6355638) ring. The integration of these signals would correspond to the number of protons in each unique environment, and the splitting patterns (multiplicity) would reveal adjacent proton relationships, helping to confirm the substitution pattern on the piperidine ring.

¹³C NMR Spectroscopy: This analysis would identify all unique carbon environments within the molecule. The number of signals would correspond to the number of non-equivalent carbon atoms, and their chemical shifts would provide insights into their bonding and functionalization. For instance, the carbon atom bonded to the chlorine atom would exhibit a characteristic chemical shift.

However, a thorough search of scientific literature and spectral databases did not yield any specific, experimentally determined ¹H or ¹³C NMR spectral data for 3-Chloro-1-ethylpiperidine (B13402248) hydrochloride. Without this primary data, a detailed analysis of chemical shifts, coupling constants, and structural assignments is not possible.

Mass Spectrometry (MS) Techniques for Molecular Identity Confirmation and Reaction Monitoring

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

For 3-Chloro-1-ethylpiperidine hydrochloride, mass spectrometry would be used to:

Confirm the molecular weight of the cation (3-Chloro-1-ethylpiperidine).

Provide evidence for the presence of chlorine through the characteristic isotopic pattern of the molecular ion peak.

Elucidate the structure through analysis of fragment ions. Expected fragmentation pathways for the 3-Chloro-1-ethylpiperidine cation would likely involve the loss of the ethyl group, the chlorine atom, or cleavage of the piperidine ring.

While PubChem provides some GC-MS data for the free base, 3-Chloro-1-ethylpiperidine, a detailed fragmentation analysis and specific mass spectral data for the hydrochloride salt are not available in the reviewed literature. This lack of data prevents a comprehensive discussion of its fragmentation pathways and the use of MS for reaction monitoring in its synthesis.

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Progress

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching and bending vibrations of the aliphatic ethyl and piperidine groups.

C-N stretching vibrations.

C-Cl stretching vibrations.

N-H stretching and bending vibrations associated with the protonated amine of the hydrochloride salt.

A vapor phase IR spectrum for the free base is mentioned in the PubChem database, but a detailed, annotated IR spectrum with specific band assignments for this compound could not be located. This absence of data precludes a thorough analysis of its functional groups and its application in monitoring reaction progress.

Chromatographic Methods (e.g., LC/MS, HPLC) for Purity Assessment and Mixture Analysis

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) are essential for separating components in a mixture, assessing the purity of a compound, and performing quantitative analysis.

These methods would be applied to this compound to:

Determine its purity by separating it from any starting materials, byproducts, or degradation products.

Develop a quantitative analytical method for its determination in various matrices.

Couple the separation power of LC with the identification capabilities of MS for comprehensive analysis of complex mixtures containing this compound.

Despite the common use of these techniques in pharmaceutical and chemical analysis, no specific HPLC or LC/MS methods or research findings detailing the purity assessment or mixture analysis of this compound were found in the public domain.

X-ray Crystallography for Determination of Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique could provide unambiguous information about the bond lengths, bond angles, and conformation of the 3-Chloro-1-ethylpiperidine cation and the location of the chloride anion in the crystal lattice. For chiral molecules, it can also be used to determine the absolute configuration.

A search for crystallographic data for this compound in scientific databases yielded no results. The absence of a crystal structure determination means that definitive information on its solid-state conformation and packing is not available.

Computational and Theoretical Studies Applied to 3 Chloro 1 Ethylpiperidine Hydrochloride

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for the study of electronic structures. researchgate.netresearchgate.net DFT calculations are employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of molecules like 3-Chloro-1-ethylpiperidine (B13402248) hydrochloride. nih.govchemrxiv.org By solving the Kohn-Sham equations, DFT provides insights into the distribution of electron density, which is fundamental to understanding a molecule's reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov For the protonated N-ethyl-3-chloropiperidine cation, the electron-withdrawing effect of the chlorine atom and the protonated nitrogen influences the energies of these frontier orbitals, impacting the molecule's electrophilic and nucleophilic sites.

DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can accurately predict geometric parameters such as bond lengths and angles, which are in good agreement with experimental data where available. researchgate.net This allows for a detailed analysis of the molecule's three-dimensional structure, including the preferred conformation of the piperidine (B6355638) ring.

| Parameter | Description | Predicted Value (Representative) |

| Optimized Geometry | The lowest energy conformation of the molecule. | The piperidine ring adopts a stable chair conformation. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Governs the molecule's capacity to act as an electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Dictates the molecule's capacity to act as an electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of the molecule's chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the electron density surface. | Identifies regions prone to electrophilic and nucleophilic attack. |

Transition State Modeling and Reaction Pathway Profiling

Transition state modeling is a computational technique used to investigate the mechanism of chemical reactions by identifying the high-energy transition state that connects reactants and products. e3s-conferences.org For 3-Chloro-1-ethylpiperidine, a key reaction pathway is its intramolecular cyclization to form a bicyclic aziridinium (B1262131) ion. This process is a classic example of an intramolecular S_N2 reaction, where the nitrogen atom acts as a nucleophile to displace the chloride leaving group.

Studies on similar cyclization reactions have shown that the transition state often adopts a conformation that minimizes steric strain, such as a chair-like or boat-like structure. e3s-conferences.org The calculated activation barriers help to predict the reaction rate and understand how substituents on the piperidine ring can influence reactivity. sciforum.net For 3-Chloro-1-ethylpiperidine, protonation at the nitrogen in the hydrochloride salt deactivates the nitrogen as a nucleophile, preventing this cyclization and thereby stabilizing the compound. nih.gov

| Parameter | Description | Significance for 3-Chloropiperidine (B1606579) Cyclization |

| Transition State (TS) Geometry | The specific atomic arrangement at the peak of the energy barrier. | Confirms the S_N2 mechanism with simultaneous N-C bond formation and C-Cl bond cleavage. |

| Activation Energy (E_a) | The energy difference between the reactants and the transition state. | Determines the rate of aziridinium ion formation; a lower E_a means a faster reaction. |

| Reaction Pathway | The minimum energy path connecting reactants to products via the TS. | Provides a complete energetic profile of the intramolecular cyclization process. |

| Thermodynamic Control | The relative stability of the final products. | In the subsequent ring-opening of the aziridinium ion, this determines the ratio of regioisomers. |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed picture of conformational changes, molecular flexibility, and intermolecular interactions. nih.gov For 3-Chloro-1-ethylpiperidine hydrochloride, MD simulations can be used to explore its conformational landscape and assess the stability of different conformers in solution. mdpi.com

The piperidine ring is known to exist primarily in a chair conformation, but other forms like twist-boat conformers are also possible. rsc.org The substituents—the ethyl group on the nitrogen and the chlorine atom at the 3-position—can exist in either axial or equatorial positions. MD simulations can determine the relative free energies of these different conformers and the energy barriers for interconversion between them. nih.gov

For the hydrochloride salt, the protonated nitrogen atom introduces electrostatic interactions that can significantly influence conformational preferences. nih.gov Simulations can model the interactions between the piperidinium (B107235) ion, the chloride counter-ion, and solvent molecules to provide a realistic understanding of its behavior in a condensed phase. This analysis is crucial for understanding how the molecule's shape and flexibility relate to its chemical properties and potential biological activity.

| Conformer Property | Description | Relevance to this compound |

| Ring Conformation | The spatial arrangement of the piperidine ring. | Primarily a chair conformation, with simulations exploring the probability of other forms like twist-boat. |

| Substituent Position | Axial vs. Equatorial orientation of the chloro and ethyl groups. | Determines the relative stability of different stereoisomers; the equatorial position is generally favored for bulky groups to minimize steric hindrance. |

| Conformational Free Energy | The energy associated with each stable conformation. | Allows for the prediction of the equilibrium population of each conformer at a given temperature. |

| Dynamic Interconversion | The process of changing from one conformation to another. | MD simulations can model the timescale and pathways of ring flips and substituent reorientations. |

Theoretical Insights into Neighboring Group Participation and Aziridinium Ion Mechanisms

The reactivity of 3-chloropiperidines is dominated by a mechanism involving neighboring group participation (NGP). libretexts.orgdalalinstitute.comlibretexts.org In this process, the lone pair of electrons on the nitrogen atom acts as an intramolecular nucleophile, attacking the carbon atom bearing the chlorine. nih.gov This internal S_N2 attack displaces the chloride ion and results in the formation of a strained, bicyclic [1.3.0] system known as an aziridinium ion. researchgate.netnih.gov This intermediate is highly electrophilic and is the key to the alkylating ability of this class of compounds. researchgate.net

Theoretical studies have been instrumental in confirming the structure and high reactivity of this aziridinium ion intermediate. rsc.org Computational modeling shows that the formation of this three-membered ring fused to the six-membered ring creates significant ring strain, making it susceptible to attack by external nucleophiles. mdpi.com The protonation of the nitrogen in this compound effectively inhibits this NGP mechanism by engaging the nitrogen's lone pair, thus stabilizing the compound and preventing the formation of the reactive aziridinium ion. nih.gov

The subsequent reaction of the aziridinium ion with a nucleophile can proceed via two different ring-opening pathways, leading to either piperidine or pyrrolidine (B122466) derivatives. researchgate.net Theoretical calculations can predict the regioselectivity of the nucleophilic attack by modeling the transition states for both pathways, providing insight into whether the reaction is under kinetic or thermodynamic control. mdpi.commdma.ch

Quantum Chemical Calculations of Electronic Properties and Reactivity Indices

Quantum chemical calculations, particularly those based on DFT, are used to compute a range of electronic properties and reactivity indices that help predict the chemical behavior of a molecule. nih.gov These descriptors quantify aspects of a molecule's reactivity based on its electronic structure. mdpi.com

Global reactivity indices provide a general measure of the molecule's stability and reactivity. These include:

Chemical Potential (μ): Related to the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule is less reactive. mdpi.com

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. The highly strained aziridinium ion intermediate would have a very high electrophilicity index. mdpi.com

Local reactivity indices, such as Fukui functions, identify specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. mdpi.com By analyzing these indices, it is possible to predict that upon formation of the aziridinium ion from a 3-chloropiperidine, the bridgehead carbon and the adjacent carbon in the three-membered ring are the most electrophilic sites, making them the primary targets for nucleophiles.

| Reactivity Index | Definition | Interpretation for Reactivity |

| Chemical Potential (μ) | μ ≈ (E_HOMO + E_LUMO) / 2 | Indicates the molecule's overall electronic stability. |

| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO) | A large value indicates high stability and low reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of the species to act as an electrophile. |

| Fukui Function (f(r)) | Measures the change in electron density at a point r when the number of electrons changes. | Identifies the most reactive sites for nucleophilic (f+) and electrophilic (f-) attack. |

Future Research Directions and Challenges in 3 Chloro 1 Ethylpiperidine Hydrochloride Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of chlorinated piperidines often relies on traditional methods that may involve harsh reagents or multiple steps. A significant future challenge lies in developing more efficient, cost-effective, and environmentally benign synthetic routes to 3-Chloro-1-ethylpiperidine (B13402248) hydrochloride.

Current research in related fields highlights a move away from stoichiometric reagents towards catalytic processes. For instance, methods for synthesizing other chlorinated heterocycles involve reagents like thionyl chloride or chloroacetyl chloride. google.comresearchgate.net Future work on 3-Chloro-1-ethylpiperidine hydrochloride could focus on direct, selective chlorination of 1-ethyl-3-piperidinol using milder and more sustainable chlorinating agents. Furthermore, inspiration can be drawn from green chemistry approaches applied to similar small molecules. The use of ultrasound irradiation, which has been successfully employed for the eco-friendly synthesis of 3-chloro-1,2-propanediol, represents a promising avenue. researchgate.netmedjchem.com This sonochemical approach avoids the need for solvents and harsh acidic or basic conditions, potentially offering a scalable and green alternative for the production of this compound. researchgate.netmedjchem.com

Another promising direction is the application of continuous flow chemistry. Flow reactors offer enhanced control over reaction parameters, improved safety, and potential for facile scaling-up, which could overcome challenges associated with batch production.

Table 1: Comparison of Potential Synthetic Approaches

| Approach | Potential Advantages | Research Challenges |

|---|---|---|

| Catalytic Direct Chlorination | High atom economy, reduced waste | Developing selective and stable catalysts |

| Sonochemistry | Energy efficiency, solvent-free, rapid reaction times | Adapting the method from acyclic to heterocyclic systems, optimizing frequency and power |

| Continuous Flow Synthesis | Enhanced safety and control, easy scalability | Reactor design, optimizing residence time and temperature |

| Biocatalysis | High selectivity, mild reaction conditions | Identifying or engineering suitable enzymes (e.g., halogenases) |

Exploration of Novel Chemical Transformations and Reaction Pathways

The reactivity of the chlorine atom in this compound is a key area for future exploration. This functional group serves as a handle for a variety of subsequent chemical transformations, allowing the piperidine (B6355638) scaffold to be elaborated into more complex structures.

Future research will likely focus on exploiting the C-Cl bond for cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, could be investigated to form new carbon-carbon and carbon-nitrogen bonds at the 3-position of the piperidine ring. Success in this area would vastly expand the library of accessible 1-ethylpiperidine (B146950) derivatives.

Furthermore, the exploration of novel reaction pathways under different catalytic conditions is warranted. Unexpected transformations can occur with chlorinated heterocyclic systems, as seen in the acid-catalyzed reaction of a substituted 3-chloro-pyrrolin-2-one, which led to the formation of two different heterocyclic products. mdpi.comresearchgate.net A systematic investigation of the reactivity of this compound under various acidic, basic, or metal-catalyzed conditions could reveal previously unknown and synthetically useful reaction pathways.

Table 2: Potential Novel Transformations

| Reaction Type | Potential Reagents/Catalysts | Expected Product Type |

|---|---|---|

| Suzuki Coupling | Boronic acids, Pd catalyst, base | 3-Aryl/vinyl-1-ethylpiperidines |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | 3-Amino-1-ethylpiperidines |

| Nucleophilic Substitution | Azides, thiols, alcohols | 3-Azido/thio/alkoxy-1-ethylpiperidines |

| Reductive Dehalogenation | H₂, Pd/C or other reducing agents | 1-Ethylpiperidine |

Advanced Mechanistic Investigations through Integrated Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms governing the synthesis and transformation of this compound is crucial for optimizing existing protocols and designing new ones. An integrated approach that combines advanced experimental techniques with high-level computational modeling presents a powerful strategy for these mechanistic investigations.

Experimental studies involving kinetic analysis, in-situ spectroscopic monitoring (e.g., ReactIR, process NMR), and the isolation and characterization of intermediates can provide invaluable data on reaction pathways and transition states. This empirical data can then be used to validate and refine computational models.

Computational chemistry, particularly Density Functional Theory (DFT), can be employed to calculate the energetics of reaction pathways, model transition state geometries, and predict the influence of substituents and catalysts on reactivity. Molecular dynamics simulations can further elucidate the role of solvent and other environmental factors. Such computational studies have been effectively used to understand the binding modes of complex piperidine-based ligands with their biological targets, demonstrating the power of these methods to reveal crucial molecular interactions. nih.gov Applying these integrated approaches to the synthesis and reactivity of this compound will enable a more rational, hypothesis-driven approach to chemical research in this area.

Design and Synthesis of Derivatives for Specific Research Applications

Excluding direct therapeutic uses, this compound serves as a versatile starting material for derivatives intended for specific research applications, such as novel synthetic intermediates or probes for chemical biology. calpaclab.com

As a synthetic intermediate, the compound provides a robust piperidine scaffold that can be functionalized in various ways. The development of reliable protocols for transforming the chloro group, as discussed above, would make it an even more valuable building block for the synthesis of complex alkaloids and other molecular architectures. mdpi.com

A particularly exciting future direction is the design of derivatives to be used as chemical probes. A chemical probe is a small molecule designed to selectively modulate a protein's function, enabling the study of its role in biological systems. nih.govscispace.com By replacing the chlorine atom with a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) or a photoaffinity label, derivatives of this compound could be synthesized to investigate biological pathways. These tools are invaluable for target identification and validation in chemical biology. nih.gov The design process would leverage medicinal chemistry principles to create molecules with high potency and selectivity for their intended biological target, while the piperidine core provides a well-established scaffold for achieving favorable physicochemical properties.

Q & A

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Nitrile gloves (tested per EN 374), lab coats, and safety goggles to prevent skin/eye contact. Inspect gloves for leaks before use .

- Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation. Respiratory protection (N95 masks) is required if ventilation is inadequate .

- Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste. Avoid water rinses to prevent drainage contamination .

Advanced Consideration : For prolonged exposure risks, implement biomonitoring (urinalysis for chloroethyl metabolites) in occupational health protocols .

Which methodologies ensure high purity of this compound for pharmacological assays?

Q. Advanced Research Focus

- Chromatographic Purification :

- Quantitative Analysis :

- Titrimetry : Non-aqueous titration with HClO₄ in glacial acetic acid to determine chloride content (±0.5% accuracy) .

- Elemental Analysis : Validate C, H, N, Cl percentages against theoretical values (e.g., Cl% = 19.2 ± 0.3) .

Q. Advanced Research Focus

- Accelerated Stability Studies :

- Thermal Stress : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC. Limit: ≤5% impurity increase .

- Photolysis : Expose to UV light (ICH Q1B) to detect photo-sensitive decomposition (e.g., dechlorination) .

- Long-Term Storage :

Q. Degradation Pathways :

Hydrolysis of chloroethyl group → 3-Hydroxy-1-ethylpiperidine (detectable via LC-MS).

Oxidation → N-Oxide derivatives (characterized by IR carbonyl stretches at 1680 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.